Perfluorohexanoyl bromide

Description

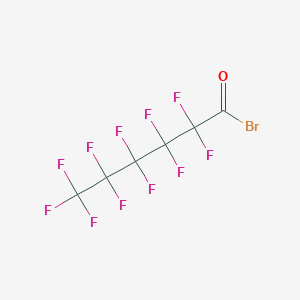

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACILOBIGHMHPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022728 | |

| Record name | Undecafluorohexanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404193-66-3 | |

| Record name | Undecafluorohexanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluorohexanoyl Bromide and Analogues

Established Synthetic Routes to Perfluoroacyl Bromides

Carboxylic Acid Precursors and Halogenation Agents (e.g., Phosphorus Bromides)

A common and well-established method for preparing perfluoroacyl bromides is through the reaction of the corresponding perfluorinated carboxylic acid with a halogenating agent. Phosphorus tribromide (PBr₃) is a frequently used reagent for this transformation. byjus.comlibretexts.org The reaction involves the conversion of the carboxylic acid to the more reactive acid bromide. libretexts.org This method is analogous to the synthesis of non-fluorinated acyl bromides and is effective for a range of carboxylic acids. byjus.com The general transformation can be represented as:

Rf-COOH + PBr₃ → Rf-COBr + H₃PO₃ + HBr

This reaction is vital in the Hell-Volhard-Zelinskii reaction, where the in-situ formation of an acid bromide from a carboxylic acid and PBr₃ is a key step. libretexts.org The resulting acid bromide is more readily enolized, facilitating subsequent α-bromination. libretexts.org While effective, this method requires careful handling of phosphorus tribromide, which is a corrosive and moisture-sensitive liquid. wikipedia.org

| Reactant | Reagent | Product | Reference |

| Perfluorinated Carboxylic Acid | Phosphorus Tribromide (PBr₃) | Perfluoroacyl Bromide | byjus.comlibretexts.org |

| Carboxylic Acid | PBr₃ / Br₂ | α-Bromo Carboxylic Acid | libretexts.org |

Conversion Pathways from Perfluoroacyl Fluorides or Chlorides

Another established route to perfluoroacyl bromides involves the halogen exchange of more readily available perfluoroacyl fluorides or chlorides. Perfluoroacyl fluorides can undergo halogen exchange with anhydrous lithium bromide to yield perfluoroacyl bromides in high yields. rsc.org This conversion is influenced by temperature and the choice of alkali metal halide, with lithium salts being particularly effective due to the favorable interaction between lithium and fluorine. rsc.org

Similarly, perfluoroalkanesulfonyl chlorides can be reacted with gaseous hydrogen bromide in the presence of a catalyst, such as a tertiary amine or phosphine, to produce perfluoroalkyl bromides. google.com While this method produces perfluoroalkyl bromides rather than perfluoroacyl bromides, it demonstrates the principle of halogen exchange in the synthesis of perfluorinated bromo-compounds.

The conversion of perfluorinated esters to perfluoroacyl fluorides, which can then potentially be converted to bromides, is also a known process. google.com This involves reacting the ester with a non-hydroxylic nucleophile. google.com

| Starting Material | Reagent | Product | Reference |

| Perfluoroacyl Fluoride | Anhydrous Lithium Bromide | Perfluoroacyl Bromide | rsc.org |

| Perfluoroalkanesulfonyl Chloride | Hydrogen Bromide | Perfluoroalkyl Bromide | google.com |

Novel and Sustainable Synthetic Approaches

Development of Green Chemistry Protocols for Bromination

Recent research has focused on developing more environmentally friendly methods for bromination reactions. One such approach involves using a combination of hydrobromic acid and hydrogen peroxide for the bromination of stilbene, with ethanol (B145695) as the solvent. youtube.com This method is considered a greener alternative to traditional bromination techniques that use elemental bromine. youtube.com While this specific example does not produce a perfluoroacyl bromide, the principles of using less hazardous reagents are applicable to the broader field of bromination chemistry and could be adapted for the synthesis of perfluorohexanoyl bromide. The use of aqueous hydrobromic acid in the presence of sulfuric acid is another established method for preparing alkyl bromides from alcohols, offering an alternative to phosphorus-based reagents. orgsyn.org

Catalytic Strategies in Perfluoroacylation Reactions

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of perfluoroacylation, catalytic approaches are being explored to facilitate the introduction of perfluoroacyl groups into organic molecules. conicet.gov.ar While direct catalytic synthesis of perfluoroacyl bromides is not extensively documented, related catalytic reactions provide insight into potential strategies. For instance, the synthesis of bis(perfluoroacyl) peroxides has been achieved through a catalytic method using hydrogen peroxide and perfluoroacyl anhydrides in the presence of a carboxylate salt catalyst. nih.govfigshare.com

Acid and base catalysis are fundamental in acylation reactions. youtube.com Acid catalysts activate the carbonyl group, making it more electrophilic, while base catalysts activate the nucleophile. youtube.com These principles could be applied to develop catalytic methods for the synthesis of perfluoroacyl bromides, potentially leading to milder reaction conditions and improved yields. The use of catalysts is also central to many industrial processes for producing fluorinated compounds. openpr.com

Optimization of Reaction Conditions for Enhanced Efficiency

Optimizing reaction conditions is critical for maximizing the yield and purity of perfluorohexanoyl bromide. This can involve adjusting parameters such as temperature, solvent, and the stoichiometry of reagents. For example, in the synthesis of alkyl bromides from alcohols using phosphorus tribromide, the reaction temperature is carefully controlled to prevent the formation of flammable byproducts. orgsyn.org Similarly, in the gas-phase bromination of hydroperfluoroalkanes, the temperature and the molar ratio of bromine to the perfluoroalkane are key parameters that influence the yield of the desired perfluoroalkyl bromide. google.com

The choice of solvent can also significantly impact reaction outcomes. In the synthesis of dihydrobenzofuran neolignans, changing the solvent from benzene (B151609)/acetone to acetonitrile (B52724) led to a more efficient process. scielo.br The use of high-throughput screening and machine learning is an emerging trend for the rapid optimization of reaction conditions in organic synthesis. semanticscholar.org These advanced techniques can explore a wide range of variables to identify the optimal conditions for a specific transformation, potentially accelerating the development of efficient synthetic routes to perfluorohexanoyl bromide.

| Reaction | Key Optimization Parameters | Desired Outcome | Reference |

| Alcohol Bromination with PBr₃ | Temperature | Avoidance of byproducts | orgsyn.org |

| Gas-Phase Bromination | Temperature, Reactant Molar Ratio | Increased product yield | google.com |

| Oxidative Coupling | Solvent, Reaction Time | Improved conversion and selectivity | scielo.br |

| General Organic Synthesis | High-throughput screening, Machine Learning | Rapid identification of optimal conditions | semanticscholar.org |

Mechanistic Investigations of Reactions Involving Perfluorohexanoyl Bromide

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of acyl halides. The mechanism generally proceeds through a tetrahedral intermediate.

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic acyl substitution with perfluoroacyl halides are typically fast due to the highly electrophilic carbonyl carbon. The electron-withdrawing perfluoroalkyl group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Leaving Group Departure: The halide ion is expelled, and the carbonyl double bond is reformed.

Thermodynamically, these reactions are generally favorable, especially with good nucleophiles, as the formation of a stable product and the departure of a good leaving group (bromide ion) drive the reaction forward.

Table 1: General Reactivity of Acyl Halides in Nucleophilic Acyl Substitution

| Acyl Halide | Relative Reactivity | Leaving Group Ability |

| R-COF | Lowest | Poor |

| R-COCl | Moderate | Good |

| R-COBr | High | Very Good |

| R-COI | Highest | Excellent |

This table illustrates the general trend in reactivity based on the halogen leaving group.

Stereochemical Outcomes and Stereoselectivity

When a chiral nucleophile reacts with a perfluoroacyl halide, or if the reaction creates a new stereocenter, the stereochemical outcome is of interest. In a standard nucleophilic acyl substitution, if the reaction occurs at the acyl carbon, there is no change in the configuration of a chiral nucleophile. However, if a chiral center is generated, the reaction may proceed with some degree of stereoselectivity, often influenced by the steric bulk of the reactants and the reaction conditions. For instance, in reactions with chiral alcohols, the formation of diastereomeric esters can occur, and the ratio of these diastereomers would depend on the steric hindrance around the chiral center.

Radical-Mediated Transformations

Perfluoroacyl halides can serve as precursors to perfluoroacyl radicals under specific conditions.

Generation and Reactivity of Perfluorohexanoyl Radicals

Perfluorohexanoyl radicals can be generated from perfluorohexanoyl bromide through processes such as photolysis or reaction with a radical initiator. The C-Br bond is weaker than the C-F and C-C bonds in the molecule, making it the most likely point of homolytic cleavage.

Once formed, the perfluorohexanoyl radical is a highly reactive species. It can participate in various radical reactions, including:

Decarbonylation: Loss of a molecule of carbon monoxide to form a perfluoropentyl radical.

Addition to Alkenes and Alkynes: Addition to unsaturated bonds to form new carbon-carbon bonds.

Atom Transfer Reactions: Abstraction of an atom (e.g., a hydrogen or halogen) from another molecule.

Chain Reactions and Photoinduced Processes

Photoinduced reactions of perfluoroacyl bromides can initiate radical chain reactions. For example, UV irradiation can cleave the C-Br bond to generate a perfluorohexanoyl radical and a bromine radical. These radicals can then propagate a chain reaction.

A general scheme for a photoinduced radical addition to an alkene might be:

Initiation: C₅F₁₁COBr + hν → C₅F₁₁CO• + Br•

Propagation:

C₅F₁₁CO• → C₅F₁₁• + CO

C₅F₁₁• + CH₂=CHR → C₅F₁₁CH₂CHR•

C₅F₁₁CH₂CHR• + C₅F₁₁COBr → C₅F₁₁CH₂CHRBr + C₅F₁₁CO•

Termination: Combination of any two radical species.

Electrophilic Reactivity and Addition Mechanisms

While perfluorohexanoyl bromide primarily acts as an acylating agent (an electrophile at the carbonyl carbon), the bromine atom itself is not typically considered electrophilic in the context of addition reactions to unsaturated systems in the same way as elemental bromine (Br₂). The C-Br bond is polarized towards the bromine atom, but the primary site of electrophilicity is the carbonyl carbon. Therefore, direct electrophilic addition of the bromine atom from perfluorohexanoyl bromide to a double or triple bond is not a characteristic reaction. Instead, reactions with unsaturated systems are more likely to proceed via radical or nucleophilic addition pathways.

Activation of Carbon-Carbon Multiple Bonds (e.g., Alkynes, Alkenes)

The activation of carbon-carbon multiple bonds, such as those in alkynes and alkenes, by perfluorohexanoyl bromide often proceeds through electrophilic addition. The highly electron-withdrawing nature of the perfluorohexyl group makes the carbonyl carbon of perfluorohexanoyl bromide strongly electrophilic. This allows it to be attacked by the electron-rich π systems of alkenes and alkynes. ksu.edu.salibretexts.org

In the case of alkenes, the reaction is initiated by the electrophilic attack of the perfluorohexanoyl moiety on the double bond. This leads to the formation of a carbocation intermediate. ksu.edu.sa The stability of this carbocation follows the usual order (tertiary > secondary > primary), which dictates the regioselectivity of the addition according to Markovnikov's rule. ksu.edu.sagacbe.ac.in The subsequent attack of the bromide ion on the carbocation completes the addition reaction. The stereochemistry of the addition can be influenced by the formation of a bridged bromonium ion intermediate, which typically results in anti-addition. ksu.edu.sayoutube.com

For alkynes, the reaction can proceed in a stepwise manner, with the potential for both single and double addition of the perfluorohexanoyl bromide across the triple bond. The initial electrophilic attack forms a vinyl cation intermediate, which is then attacked by the bromide ion. libretexts.org The resulting product is a bromo-substituted perfluorohexanoyl alkene. Under forcing conditions, a second addition can occur.

The mechanism can be influenced by the presence of peroxides, which can initiate a free-radical addition pathway. dalalinstitute.com In this case, the regioselectivity is reversed, leading to the anti-Markovnikov product. This radical mechanism involves the homolytic cleavage of the peroxide to generate radicals, which then react with perfluorohexanoyl bromide to produce a bromine radical that adds to the carbon-carbon multiple bond. dalalinstitute.com

| Reaction Type | Initiating Species | Intermediate | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Electrophilic Addition (Alkenes) | Perfluorohexanoyl cation (or polarized complex) | Carbocation/Bromonium ion | Markovnikov | Often anti |

| Electrophilic Addition (Alkynes) | Perfluorohexanoyl cation (or polarized complex) | Vinyl cation | Markovnikov | - |

| Free-Radical Addition | Bromine radical | Carbon radical | Anti-Markovnikov | - |

Aromatic and Heteroaromatic Substitution with Perfluorohexanoyl Moieties

The introduction of a perfluorohexanoyl group onto an aromatic or heteroaromatic ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation. wikipedia.orgbyjus.com In this reaction, perfluorohexanoyl bromide acts as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.org

The mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the bromine atom of perfluorohexanoyl bromide, facilitating the departure of the bromide and generating a highly reactive acylium ion. byjus.com This acylium ion is the key electrophile in the reaction.

Electrophilic Attack: The electron-rich aromatic or heteroaromatic ring attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com

Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₃Br⁻), removes a proton from the carbon atom bearing the new substituent. byjus.com This restores the aromaticity of the ring and yields the perfluorohexanoylated aromatic or heteroaromatic compound. byjus.com

The reactivity and regioselectivity of the substitution are governed by the nature of the substituents already present on the aromatic or heteroaromatic ring. Electron-donating groups activate the ring towards EAS and direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the substitution to the meta position. youtube.com

In the case of heteroaromatic compounds, the position of substitution is influenced by the nature and position of the heteroatom(s). For instance, five-membered heterocycles like pyrrole (B145914) and furan (B31954) are generally more reactive than benzene (B151609) and undergo substitution preferentially at the 2-position. youtube.com Six-membered heterocycles like pyridine (B92270) are less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom and typically undergo electrophilic substitution at the 3-position. youtube.com

Organometallic Catalysis in Perfluorohexanoyl Bromide Reactions

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis, particularly with palladium complexes, plays a crucial role in facilitating cross-coupling reactions involving perfluorohexanoyl bromide. mdpi.comresearchgate.net These reactions enable the formation of new carbon-carbon bonds by coupling the perfluorohexanoyl moiety with various organometallic reagents. A common example is the Suzuki-Miyaura coupling, which can be adapted for perfluoroaromatic compounds. mdpi.com

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves the following steps: nih.gov

Oxidative Addition: The low-valent transition metal complex (e.g., Pd(0)) undergoes oxidative addition to the perfluorohexanoyl bromide, inserting into the carbon-bromine bond to form a high-valent organometallic intermediate (e.g., Pd(II)). nih.gov

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the bromide. nih.govustc.edu.cn

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the low-valent palladium catalyst, which can then re-enter the catalytic cycle. nih.gov

The choice of ligands on the transition metal is critical for the efficiency and selectivity of the coupling reaction. researchgate.net Phosphine ligands are commonly employed and can be tuned electronically and sterically to optimize the reaction. researchgate.net In some cases, decarbonylative coupling can occur, where the carbonyl group is lost during the reaction, leading to a perfluoroalkylated product instead of a perfluoroacylated one. nih.gov

| Step | Description | Example Catalyst/Reagent |

|---|---|---|

| Oxidative Addition | Insertion of the metal into the C-Br bond of perfluorohexanoyl bromide. | Pd(0) complex |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the metal center. | Arylboronic acid (Suzuki), Organozinc reagent (Negishi) |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | - |

Role of Lewis Acids and Promoters

Lewis acids are essential promoters in many reactions involving perfluorohexanoyl bromide, most notably in Friedel-Crafts acylations. byjus.com Their primary role is to increase the electrophilicity of the perfluorohexanoyl group. sarthaks.comdoubtnut.comdoubtnut.com

In the context of Friedel-Crafts reactions, a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) interacts with the halogen atom of the perfluorohexanoyl bromide. byjus.com This interaction polarizes the carbon-bromine bond and facilitates its cleavage, leading to the formation of a highly electrophilic acylium ion. byjus.com This species is a much more potent electrophile than the parent acyl bromide, enabling it to react with even moderately reactive aromatic and heteroaromatic rings. byjus.com A stoichiometric amount of the Lewis acid is often required because the product ketone can also form a complex with the Lewis acid. wikipedia.org

In some organometallic reactions, Lewis acids can also act as promoters. For instance, they can facilitate the oxidative addition step or influence the rate of transmetalation. In certain catalytic systems, Lewis acids can help to activate the substrate or modify the electronic properties of the catalyst. researchgate.net The development of recyclable "fluorous" Lewis acid catalysts has also been an area of interest, aiming for more environmentally benign processes. mdpi.com

Derivatization and Functionalization Strategies Utilizing Perfluorohexanoyl Bromide

Synthesis of Perfluorohexanoyl Derivatives

The carbonyl carbon of perfluorohexanoyl bromide is highly susceptible to nucleophilic attack, facilitating the synthesis of a wide array of derivatives. Standard nucleophilic acyl substitution mechanisms are the primary routes to these compounds.

Perfluorohexanoyl bromide readily reacts with various nucleophiles to form stable esters, amides, and anhydrides. These reactions typically proceed under mild conditions and often in high yield.

Esters: The reaction of perfluorohexanoyl bromide with alcohols (alcoholysis) produces perfluorohexanoate esters. The reaction is analogous to the Fischer esterification but is generally much faster and does not require an acid catalyst due to the high reactivity of the acyl bromide. commonorganicchemistry.comnih.gov The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon. masterorganicchemistry.com Pyridine (B92270) is often used as a base to neutralize the hydrogen bromide (HBr) byproduct.

Amides: Similarly, perfluorohexanoyl bromide reacts exothermically with primary and secondary amines to form N-substituted perfluorohexanamides. chemguide.co.uklibretexts.org In these reactions, two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to sequester the HBr generated. chemguide.co.uk This prevents the protonation of the reacting amine, which would render it non-nucleophilic. libretexts.org The synthesis of amides from acyl halides is a common and efficient transformation. chemistrysteps.com

Anhydrides: Symmetrical perfluorohexanoic anhydride (B1165640) can be synthesized by reacting perfluorohexanoyl bromide with a perfluorohexanoate salt, such as sodium perfluorohexanoate. More commonly, anhydrides are formed by reacting an acyl halide with a carboxylic acid. youtube.com In this case, perfluorohexanoyl bromide would react with perfluorohexanoic acid, typically in the presence of a non-nucleophilic base, to yield the corresponding anhydride.

The following table summarizes the synthesis of these derivatives from perfluorohexanoyl bromide.

| Nucleophile | Product Type | General Reaction | Typical Conditions |

| Alcohol (R-OH) | Ester | C₅F₁₁COBr + R-OH → C₅F₁₁COOR + HBr | Inert solvent, often with a base (e.g., pyridine) |

| Amine (RNH₂) | Amide | C₅F₁₁COBr + 2 RNH₂ → C₅F₁₁CONHR + RNH₃Br | Inert solvent, room temperature |

| Carboxylate (C₅F₁₁COO⁻) | Anhydride | C₅F₁₁COBr + C₅F₁₁COO⁻Na⁺ → (C₅F₁₁CO)₂O + NaBr | Aprotic solvent |

The synthesis of ketones and aldehydes from perfluorohexanoyl bromide involves reactions with organometallic reagents or controlled reduction, respectively.

Ketones: The generation of perfluoroalkyl ketones can be achieved by reacting perfluorohexanoyl bromide with organometallic reagents. While highly reactive reagents like Grignard reagents (RMgX) would typically add twice to an acyl halide to produce a tertiary alcohol, chemguide.co.ukmasterorganicchemistry.com less reactive organometallic compounds, such as organocuprates (Gilman reagents, R₂CuLi), can be used to achieve selective mono-addition to form the ketone. chemistrysteps.comnumberanalytics.comyoutube.com The reaction of an acyl halide with a Gilman reagent is a standard method for ketone synthesis because the resulting ketone is less reactive than the starting acyl halide towards the cuprate, preventing over-addition. chemistrysteps.com

Another approach involves the use of perfluoroalkyl Grignard reagents reacting with other substrates, but the reaction of a standard Grignard with a perfluoroacyl halide is a viable, though sometimes challenging, route to ketones. researchgate.netbohrium.comrsc.org

Aldehydes: The reduction of acyl halides to aldehydes requires mild reducing agents to prevent over-reduction to the corresponding primary alcohol. youtube.com Standard hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will typically reduce the acyl halide all the way to the alcohol. youtube.com However, sterically hindered and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃], are effective for the partial reduction of acyl halides to aldehydes, especially at low temperatures like -78 °C. youtube.com This selectivity arises because the bulky reagent reacts more slowly with the product aldehyde than with the starting acyl halide.

| Target Product | Reagent Type | Specific Reagent Example | General Reaction |

| Ketone (C₅F₁₁COR) | Organocuprate | Lithium Dialkylcuprate (R₂CuLi) | 2 C₅F₁₁COBr + R₂CuLi → 2 C₅F₁₁COR + CuBr + LiBr |

| Aldehyde (C₅F₁₁CHO) | Hindered Hydride | Lithium tri-tert-butoxyaluminum hydride | C₅F₁₁COBr + LiAlH(Ot-Bu)₃ → C₅F₁₁CHO |

Introduction of Perfluorohexanoyl Moieties into Complex Molecules

The reactivity of perfluorohexanoyl bromide allows for its use in the selective modification of complex molecules, introducing the desirable properties of a perfluoroalkyl chain, such as thermal stability and hydrophobicity.

Perfluoroacylation is the process of adding a perfluoroacyl group, in this case, the perfluorohexanoyl group, to a molecule. Perfluorohexanoyl bromide is an excellent reagent for this purpose due to the high electrophilicity of its carbonyl carbon. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. chemguide.co.ukresearchgate.net This reaction is a powerful tool for functionalizing biomolecules, polymers, and other complex structures, often proceeding under mild conditions with high efficiency. The pentafluorophenyl ester group, for example, is known to react efficiently with amines to form amides. researchgate.net

In molecules with multiple functional groups, selective acylation is a significant challenge. The high reactivity of perfluorohexanoyl bromide can be harnessed for selective transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, in a molecule containing both a primary and a less reactive secondary alcohol, perfluorohexanoyl bromide can, under controlled conditions (e.g., low temperature, stoichiometric amount of reagent), preferentially acylate the more nucleophilic primary alcohol. Biocatalytic methods, using enzymes like lipase (B570770) B from Candida antarctica (CAL-B), have demonstrated remarkable success in the selective O-acylation of primary alcohols in complex molecules containing multiple hydroxyl groups. nih.gov This approach offers a green and highly specific method for modifying natural products. nih.gov

Regioselectivity involves the reaction at a specific position within a molecule. nih.govresearchgate.netnih.gov For example, in the acylation of certain heterocyclic compounds, the reaction may favor one position over others due to electronic or steric factors. While specific studies on the regioselectivity of perfluorohexanoyl bromide are not abundant, the principles of electrophilic aromatic substitution and nucleophilic addition suggest that reactions can be directed by the existing substitution patterns and electronic nature of the substrate. researchgate.net

Hybrid Materials Precursors and Functional Monomers

Perfluorohexanoyl bromide is a valuable precursor for creating functional monomers that can be polymerized to form advanced materials. By reacting the acyl bromide with a molecule containing both a polymerizable group (like a vinyl or acrylate (B77674) group) and a nucleophilic handle (like an alcohol or amine), the perfluorohexanoyl moiety can be incorporated. nih.govnih.gov

For example, reacting perfluorohexanoyl bromide with an amino-functional or hydroxy-functional monomer introduces the long perfluoroalkyl chain into the monomer structure. nih.govcore.ac.uk Polymerization of these monomers yields fluoropolymers with exceptionally low surface energy, high thermal and chemical stability, and unique hydrophobic and oleophobic properties. core.ac.ukresearchgate.netuah.edu These polymers are used in a variety of high-performance applications, including specialized coatings, low-dielectric materials, and membranes for fuel cells. nih.gov The synthesis of such tailored monomers is crucial as commercially available options often lack the specific functionalities required for advanced applications like plasma-enhanced chemical vapor deposition (PECVD). nih.gov

Applications of Perfluorohexanoyl Bromide in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

In the realm of organic synthesis, perfluorohexanoyl bromide functions as a key reagent for constructing molecules with precisely tailored properties, driven by the influence of the perfluorohexyl group.

The integration of fluorine and fluoroalkyl groups is a cornerstone of modern medicinal and agricultural chemistry, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of active compounds. sigmaaldrich.comnih.govnih.gov It is estimated that fluorinated compounds account for about 30% of all newly approved drugs and 25% of licensed herbicides. sigmaaldrich.com

Perfluorohexanoyl bromide acts as a valuable intermediate for incorporating the perfluorohexylcarbonyl group into potential drug candidates or agrochemicals. The acyl bromide functionality readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These products can serve as final compounds or as intermediates for further chemical modification. The strong electron-withdrawing nature of the perfluorohexyl chain can profoundly alter the electronic properties and reactivity of the parent molecule, a feature that chemists exploit to fine-tune biological activity. The ongoing development of innovative catalytic methods continues to broaden the possibilities for synthesizing complex fluorinated molecules, opening new avenues for drug discovery. nus.edu.sgsciencedaily.com

The unique physical properties conferred by perfluoroalkyl chains make them essential components in a variety of specialty materials, and perfluorohexanoyl bromide is a key precursor in their synthesis. core.ac.ukresearchgate.net The introduction of the perfluorohexyl group can dramatically lower the surface tension of materials, leading to applications in specialty coatings, lubricants, and surfactants with exceptional performance. core.ac.uk

The reactivity of perfluorohexanoyl bromide allows for its conversion into a range of other functional groups, making it a versatile building block. beilstein-journals.orgresearchgate.netmdpi.com For example, it can undergo Friedel-Crafts acylation with aromatic compounds to produce perfluoroacyl arenes, which are precursors to liquid crystals and materials for electronic devices. Its derivatives are integral to creating compounds designed for high-performance applications where chemical inertness and thermal stability are paramount.

Table 1: Potential Reactions for Synthesizing Specialty Intermediates from Perfluorohexanoyl Bromide

| Reactant | Product Type | Potential Application of Product |

|---|---|---|

| Alcohols (ROH) | Perfluorohexanoate Esters | Specialty lubricants, plasticizers, surfactants |

| Amines (RNH₂) | Perfluorohexanamides | Monomers, surface modifiers, inert fluids |

| Organometallic Reagents (R-MgX) | Perfluoroalkyl Ketones | Versatile synthetic intermediates |

| Arenes (Friedel-Crafts Acylation) | Perfluoroacyl Arenes | Intermediates for liquid crystals, electronic materials |

Polymer Chemistry and Polymerization Processes

Perfluorohexanoyl bromide and its derivatives are pivotal in the synthesis of advanced fluoropolymers, enabling the creation of materials with controlled architectures and exceptional properties.

Perfluorohexanoyl bromide can serve as a precursor to monomers required for specific types of polymerization. A notable example is the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers, which are prized for their high thermal stability, outstanding chemical resistance, and low optical loss. nih.gov The key step in forming PFCB polymers is the thermal [2+2] cyclodimerization of aryl trifluorovinyl ethers. While not a direct monomer itself, perfluorohexanoyl bromide can be chemically converted into the necessary trifluorovinyl ether monomers, demonstrating its role as a foundational starting material in the production of these high-performance fluoropolymers.

In the field of controlled/living polymerization, which allows for the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, perfluorohexanoyl bromide is a valuable tool for creating macroinitiators. researchgate.netwarwick.ac.uk A macroinitiator is a polymer chain that is functionalized at its end to initiate the polymerization of a second monomer.

For instance, a polymer containing a hydroxyl terminal group can be reacted with a derivative of perfluorohexanoyl bromide that also contains a bromine atom suitable for initiating Atom Transfer Radical Polymerization (ATRP). This creates a macroinitiator that has a fluorinated tail. This approach allows for the synthesis of polymers end-capped with a perfluorohexyl segment, a technique used to modify the surface properties of materials or to build block copolymers. This method provides a high degree of control over the final polymer architecture. researchgate.netcmu.edu

The use of fluorinated macroinitiators is a powerful and versatile strategy for the synthesis of well-defined fluorinated block and graft copolymers. researchgate.netdntb.gov.ua These copolymers combine the properties of different polymer segments into a single macromolecule, leading to materials with unique self-assembly behaviors and functionalities.

Block Copolymers: An ATRP macroinitiator containing a perfluorohexyl group can initiate the polymerization of a non-fluorinated monomer like styrene (B11656) or an acrylate (B77674). cmu.edu This process yields an A-B diblock copolymer, where one block is fluorinated and the other is not. Such amphiphilic block copolymers can self-assemble in solution to form complex nanostructures like micelles and are useful as surfactants, for example in supercritical carbon dioxide polymerization. researchgate.netrsc.orgmdpi.com

Graft Copolymers: These polymers consist of a main polymer backbone with multiple polymer chains grafted onto it. nih.gov By preparing a polymer backbone with multiple sites capable of initiating polymerization (e.g., via ATRP), a subsequent polymerization of a second monomer can be carried out from these sites. If the initiating sites are derived from a fluorinated compound, the result is a graft copolymer with fluorinated side chains. These materials are highly effective as surface modifiers, polymer blend compatibilizers, and components for fuel cell membranes. researchgate.netdntb.gov.ua

Table 2: Examples of Controlled Polymerization for Fluorinated Copolymer Synthesis

| Polymerization Technique | Initiator/Macroinitiator Type | Resulting Copolymer | Key Properties & Applications |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Polymer with a terminal bromo-ester group | A-B Diblock Copolymer | Self-assembly, surfactants in supercritical CO₂ rsc.org, drug delivery systems mdpi.com |

| Ring-Opening Metathesis Polymerization (ROMP) followed by ATRP | ROMP polymer end-capped with an ATRP initiator | A-B Diblock Copolymer | Synthesis of well-defined, complex polymer architectures cmu.edu |

| ATRP from a multi-site backbone | Polymer backbone with multiple bromo-functionalized initiator sites | Graft Copolymer | Surface modification dntb.gov.ua, high-performance coatings, membranes |

Advanced Materials Fabrication

The self-assembly of fluorinated amphiphilic molecules into complex supramolecular structures like micelles, vesicles, and liquid crystals is a well-established field of study. These assemblies are driven by the unique properties of fluorinated chains, including their hydrophobic and lipophobic nature. General reviews on fluorinated surfactants and liquid crystals describe synthetic strategies that often involve the reaction of a fluorinated acyl compound with a hydrophilic head group. 20.210.105nih.govresearchgate.netrsc.org For instance, the synthesis of fluorinated calamitic liquid crystals has been reported, where fluorinated chains are crucial for achieving desired mesophase behaviors. mdpi.com

However, the surveyed literature does not specifically name perfluorohexanoyl bromide as a starting material for these supramolecular structures. While it is chemically plausible that perfluorohexanoyl bromide could be reacted with alcohols or amines to create such amphiphiles, no research explicitly documenting this application was identified.

Research into porous materials has explored the incorporation of fluorine to enhance properties such as chemical stability and to create specific surface interactions, for example, for the adsorption of fluorinated compounds. The synthesis of fluorinated metal-organic frameworks (F-MOFs) often involves the use of pre-functionalized fluorinated organic linkers. researchgate.net Similarly, mesoporous silica (B1680970) nanoparticles have been functionalized with amine groups to increase their affinity for capturing PFAS from water. digitellinc.com

The functionalization of silica surfaces is a common strategy to tailor their properties. This is typically achieved using silane (B1218182) coupling agents. nih.govnih.gov Theoretically, perfluorohexanoyl bromide could be used to modify a surface previously functionalized with amine or hydroxyl groups, thereby introducing a perfluorohexyl layer. However, no specific studies describing the integration or use of perfluorohexanoyl bromide in the synthesis or post-synthetic modification of porous organic frameworks or mesoporous materials were found in the search results.

The surface modification of nanoparticles is critical for their application in various fields, including nanomedicine and advanced materials. Polymeric nanoparticles and other nanostructures are often functionalized to control their stability, dispersibility, and interaction with their environment. nih.govnih.gov The introduction of fluorinated chains onto nanoparticle surfaces can impart unique properties such as creating hydrophobic and oleophobic surfaces.

The general strategies for surface functionalization of silica or magnetic nanoparticles often involve coupling reactions with silanes or other linking molecules. nih.govnih.gov While perfluorohexanoyl bromide represents a potential reagent for attaching perfluorohexyl groups to suitably prepared nanoparticle surfaces, the search results did not yield any specific examples or research findings detailing its use for the synthesis of functional nanomaterials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that offers detailed information about the atomic-level structure of molecules in solution. slideshare.netnih.govspringernature.com For fluorinated compounds like perfluorohexanoyl bromide, NMR is particularly insightful due to the presence of the NMR-active ¹⁹F nucleus. nih.gov

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of the molecular structure. While ¹H NMR is used to identify any non-fluorinated parts of a derivative molecule, ¹³C and ¹⁹F NMR are primary tools for characterizing the perfluoroalkyl chain and its termini.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and has a 100% natural abundance, making ¹⁹F NMR an ideal technique for analyzing fluorinated compounds. nih.govwikipedia.org It features a wide chemical shift range, which minimizes signal overlap even in complex molecules. wikipedia.orghuji.ac.il For perfluorohexanoyl bromide, distinct signals are expected for the CF₂ groups along the chain and the CF₂ group adjacent to the carbonyl bromide functionality. The chemical shifts and spin-spin coupling patterns between neighboring fluorine nuclei provide definitive structural information. wikipedia.orgyoutube.com Long-range ¹⁹F-¹⁹F couplings are also commonly observed and aid in assignments. wikipedia.org

¹³C NMR: This technique provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in the perfluorohexanoyl chain and the carbonyl carbon will produce a distinct signal. udel.edu The chemical shifts are influenced by the electronegativity of the attached fluorine atoms. udel.eduhw.ac.uk Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling to simplify the spectrum and improve signal-to-noise. bhu.ac.in In the case of fluorinated compounds, ¹⁹F-¹³C coupling constants, which can be quite large, provide additional structural data. jeol.com

Reaction Monitoring: NMR is an excellent tool for monitoring the progress of chemical reactions in real-time. pharmtech.comeuropeanpharmaceuticalreview.com By acquiring spectra at regular intervals, the consumption of reactants (like perfluorohexanoyl bromide) and the formation of products and intermediates can be quantified. nih.gov This provides valuable kinetic data. pharmtech.com Both benchtop and high-field NMR instruments can be equipped with flow cells for on-line monitoring of reactions, allowing for analysis under controlled conditions outside of a standard NMR tube. uib.noosf.io This is advantageous for studying reactions that are sensitive to mixing, temperature, or pressure. europeanpharmaceuticalreview.com

| Nucleus | Group | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹⁹F | -CF₂-C(O)Br | Varies, typically downfield from other CF₂ groups | Electronic environment of the α-position |

| ¹⁹F | -(CF₂)₄- | ~ -118 to -124 | Internal chain structure and integrity |

| ¹⁹F | -CF₃ | ~ -81 | Terminal group of the perfluoroalkyl chain |

| ¹³C | -C(O)Br | ~ 160-180 | Presence and environment of the acyl bromide group |

| ¹³C | -CF₂- | ~ 105-125 | Carbon backbone of the fluorinated chain |

| ¹³C | -CF₃ | ~ 115-120 | Terminal carbon of the perfluoroalkyl chain |

To gain deeper insights into reaction mechanisms, advanced NMR techniques are employed. These experiments can elucidate reaction pathways, identify transient intermediates, and characterize exchange processes. nih.govresearchgate.neted.ac.uk

Two-dimensional (2D) NMR experiments are particularly useful for establishing connectivity within a molecule. slideshare.netspringernature.com

COSY (Correlation Spectroscopy): Identifies couplings between nuclei of the same type, for instance, revealing which ¹⁹F nuclei are adjacent in the perfluoroalkyl chain. slideshare.net

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates the signals of directly bonded nuclei, such as ¹³C and ¹⁹F.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between nuclei separated by two or three bonds, which is critical for assembling larger molecular fragments. jeol.com

Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the NMR signals of different species in a mixture based on their diffusion rates, which correlate with molecular size. This allows for the identification of reactants, products, and intermediates without physical separation. nih.gov For studying rapid reactions, specialized techniques like stopped-flow NMR can be utilized to monitor processes that occur on sub-second timescales. nih.govdntb.gov.ua

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary, as some molecular vibrations that are strong in IR may be weak in Raman, and vice versa.

IR and Raman spectroscopies are used to identify the characteristic vibrations of chemical bonds. nih.govresearchgate.net By comparing the observed spectral peaks to known frequency tables, the functional groups within a molecule can be identified. For perfluorohexanoyl bromide, key functional groups include the carbonyl group (C=O), carbon-fluorine bonds (C-F), and the carbon-bromine bond (C-Br).

Carbonyl (C=O) Stretch: The C=O stretching vibration in acyl halides typically appears at a high frequency in the IR spectrum due to the electron-withdrawing effect of the halogen and the perfluoroalkyl chain.

Carbon-Fluorine (C-F) Stretches: The C-F bonds in perfluorinated compounds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1300-1100 cm⁻¹ region.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is found at lower frequencies, generally in the 690-515 cm⁻¹ range. libretexts.org

Raman spectroscopy is also effective for identifying these groups and can be particularly useful for analyzing samples in aqueous solutions. researchgate.net Recent studies have shown that Raman spectroscopy, combined with chemometric analysis, can effectively distinguish between different per- and polyfluoroalkyl substances (PFAS) based on subtle spectral shifts influenced by functional groups and carbon chain length. spectroscopyonline.com

| Functional Group | Bond | Characteristic Vibrational Frequency (cm⁻¹) | Typical Spectral Intensity |

|---|---|---|---|

| Acyl Bromide | C=O | ~1800 - 1820 | Strong (IR) |

| Perfluoroalkyl | C-F | ~1100 - 1300 | Very Strong (IR) |

| Alkyl Bromide | C-Br | ~515 - 690 | Medium to Strong (IR) |

In situ and operando spectroscopy are powerful methodologies for studying chemical reactions as they happen, under actual reaction conditions. nih.gov Operando, a term derived from the Latin for "working," implies that the material is being analyzed while it is catalytically active or undergoing a transformation, with simultaneous measurement of its performance. chimia.ch These techniques provide real-time information on the structural changes of reactants, intermediates, and products. rsc.orgd-nb.info

For reactions involving perfluorohexanoyl bromide, such as its conversion into esters or amides, in situ IR or Raman spectroscopy could be used to follow the disappearance of the C(O)Br vibrational band and the appearance of new bands corresponding to the product. This allows for direct observation of reaction kinetics and the detection of any transient intermediate species that may form, providing a deeper understanding of the reaction mechanism. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. chemguide.co.uk

When perfluorohexanoyl bromide is analyzed by MS, it is first ionized. The resulting molecular ion is often unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments serves as a molecular fingerprint.

Key fragmentation pathways for perfluorohexanoyl bromide would likely include:

Loss of the bromine atom: Cleavage of the relatively weak C-Br bond would result in a prominent [M-Br]⁺ peak, corresponding to the perfluorohexanoyl cation.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the carbonyl group can occur, leading to the loss of a CO molecule from the [M-Br]⁺ fragment.

Fragmentation of the perfluoroalkyl chain: The perfluoroalkyl chain itself can fragment. Studies on related perfluoroalkyl compounds show that this fragmentation is more complex than a simple "unzipping" of CF₂ units and can involve fluorine atom migrations to form more stable carbanions or radical cations prior to further fragmentation. nih.govwell-labs.com

The presence of bromine is also readily identified by its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two m/z units (the M⁺ and M+2 peaks). youtube.com

| Ion/Fragment | Proposed Formula | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | [C₆F₁₁OBr]⁺ | Indicates the molecular weight of the compound. Exhibits a characteristic M+2 peak due to the ⁸¹Br isotope. |

| Acylium Ion [M-Br]⁺ | [C₅F₁₁CO]⁺ | A common and often abundant fragment resulting from the cleavage of the C-Br bond. |

| Perfluoropentyl Cation [M-Br-CO]⁺ | [C₅F₁₁]⁺ | Result of alpha-cleavage (loss of carbon monoxide) from the acylium ion. |

| Various Perfluoroalkyl Fragments | e.g., [C₄F₉]⁺, [C₃F₇]⁺, [CF₃]⁺ | Characteristic fragments from the cleavage of the perfluoroalkyl chain. researchgate.net |

An in-depth examination of the advanced analytical methodologies for the characterization of perfluorohexanoyl bromide and its derivatives is crucial for understanding its purity, molecular structure, and behavior in complex matrices. This article details the sophisticated spectroscopic and chromatographic techniques employed for this purpose, focusing on high-resolution mass spectrometry, tandem mass spectrometry, and various chromatographic methods.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations of Perfluorohexanoyl Bromide Reactivity

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the reactivity of perfluorohexanoyl bromide. nih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

The reactivity of perfluorohexanoyl bromide is dominated by the strong electron-withdrawing nature of the perfluorohexyl group (C6F13). This effect creates a significant partial positive charge on the carbonyl carbon, making it a potent electrophile and thus highly susceptible to nucleophilic attack. The carbon-bromine bond is also polarized, facilitating its cleavage in various reactions.

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and analyze the key orbital interactions. mdpi.com For perfluorohexanoyl bromide, NBO analysis would likely reveal a high degree of p-character in the C-Br bond, contributing to its reactivity in atom transfer reactions.

Key Findings from Electronic Structure Calculations:

High Electrophilicity: The carbonyl carbon exhibits a significant partial positive charge, making it the primary site for nucleophilic attack.

Polarized C-Br Bond: The significant difference in electronegativity between carbon and bromine leads to a polarized bond, facilitating bromide as a leaving group.

Influence of the Perfluoroalkyl Chain: The C6F13 group's inductive effect is the primary driver of the compound's high reactivity.

A hypothetical NBO analysis of perfluorohexanoyl bromide is presented in the table below, illustrating the expected charge distribution.

| Atom | Predicted Natural Charge (e) |

| Carbonyl C | +0.8 |

| Carbonyl O | -0.6 |

| Bromine (Br) | -0.2 |

| Alpha-CF2 (C) | +0.5 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving perfluorohexanoyl bromide. This allows for the identification of the most likely reaction pathways and the characterization of the transition states that govern the reaction rates.

For instance, in a typical perfluoroacylation reaction, a nucleophile attacks the electrophilic carbonyl carbon. Reaction pathway modeling can be used to compare different potential mechanisms, such as a direct nucleophilic acyl substitution versus a pathway involving a tetrahedral intermediate.

Transition state analysis provides detailed geometric and energetic information about the highest energy point along the reaction coordinate. nih.gov For the reaction of perfluorohexanoyl bromide with a nucleophile, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. The energy barrier associated with this transition state, known as the activation energy, determines the reaction's kinetics. Techniques like kinetic isotope effect (KIE) studies, both experimental and computational, can provide validation for predicted transition state structures. nih.gov

Modeling of a Hypothetical Perfluoroacylation Reaction:

| Reaction Step | Computational Method | Key Findings |

| Nucleophilic Attack | DFT-D3 | Identification of a tetrahedral intermediate. |

| Leaving Group Departure | Transition State Search | Characterization of the transition state for C-Br bond cleavage, revealing a relatively low activation energy due to the stability of the bromide anion and the electrophilicity of the acyl group. |

| Product Formation | Frequency Calculation | Confirmation of the final perfluoroacylated product as a stable minimum on the potential energy surface. |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for perfluorohexanoyl bromide, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. For perfluorohexanoyl bromide, a strong absorption band corresponding to the C=O stretching frequency is expected, likely at a higher wavenumber than in non-fluorinated acyl bromides due to the inductive effect of the perfluoroalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹³C and ¹⁹F) can be calculated to aid in the structural elucidation of perfluorohexanoyl bromide and its reaction products. The ¹⁹F NMR spectrum would be complex, with distinct signals for each of the non-equivalent fluorine environments in the C6F13 chain.

Mass Spectrometry (MS): While not a direct prediction from electronic structure calculations, the calculated bond energies can provide insights into the likely fragmentation patterns that would be observed in the mass spectrum.

Predicted Spectroscopic Data for Perfluorohexanoyl Bromide:

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| IR Spectroscopy | C=O Stretching Freq. | 1800 - 1850 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 160 - 170 ppm |

| ¹⁹F NMR Spectroscopy | CF2Br Chemical Shift | -60 to -70 ppm (relative to CFCl₃) |

Design Principles for Novel Perfluoroacylation Reactions

The insights gained from computational studies on perfluorohexanoyl bromide's reactivity and reaction mechanisms can be leveraged to design new and improved perfluoroacylation reactions.

Catalyst Design: Theoretical calculations can help in the rational design of catalysts that can enhance the reactivity of perfluorohexanoyl bromide or control the stereoselectivity of the reaction. For example, in asymmetric catalysis, transition state modeling can be used to predict which chiral ligand will lead to the highest enantiomeric excess. researchgate.net

Substrate Scope Prediction: By computationally screening a range of potential nucleophiles, it is possible to predict which substrates will react efficiently with perfluorohexanoyl bromide, thus guiding experimental efforts.

Reaction Condition Optimization: Theoretical models can explore the effects of solvent, temperature, and additives on the reaction pathway and energetics, helping to identify the optimal conditions for a desired transformation. The use of computational chemistry can help understand reaction mechanisms, such as those involving photoredox catalysis for trifluoroacetylation, which could be extended to perfluorohexanoylations. conicet.gov.ar

The integration of computational chemistry with experimental work provides a powerful paradigm for the development of novel synthetic methods. nih.gov The principles derived from theoretical studies on perfluorohexanoyl bromide can accelerate the discovery of new reactions for the efficient introduction of the perfluorohexanoyl moiety into a wide range of organic molecules, which is of significant interest in fields such as medicinal chemistry and materials science. researchgate.net

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis

The integration of perfluorohexanoyl bromide into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in its application. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, offers enhanced control over reaction parameters and improves safety, particularly when handling highly reactive or hazardous substances like acyl bromides. vapourtec.comnih.govresearchgate.net

Research Findings: The use of flow reactors for reactions involving hazardous reagents is well-documented, as it minimizes the volume of reactive material present at any given moment, thereby reducing risks associated with exothermic events or accidental release. youtube.com While specific studies detailing the use of perfluorohexanoyl bromide in flow systems are not yet widespread, the principles applied to similar acylation and fluorination reactions are directly transferable. rsc.orgnih.gov For instance, multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated in continuous flow, showcasing the technology's capability to handle complex transformations seamlessly. researchgate.netnih.gov Automated platforms, often coupled with flow reactors, can rapidly screen various reaction conditions (temperature, residence time, stoichiometry) to optimize the perfluoroacylation of substrates, accelerating discovery and process development. rsc.orgpharmaron.com This approach is particularly advantageous for creating libraries of fluorinated compounds for biological screening.

The table below illustrates a hypothetical comparison between traditional batch processing and a continuous flow approach for a generic perfluoroacylation reaction using perfluorohexanoyl bromide.

Table 1: Comparison of Batch vs. Flow Synthesis for Perfluoroacylation | Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis | | :--- | :--- | :--- | :--- | | Reaction Scale | Milligram to multi-kilogram | Microgram to kilogram/day | Scalability by extending run time, not increasing reactor size. vapourtec.com | | Safety | Higher risk due to large volumes of reactive intermediates. | Significantly improved safety with small internal reactor volumes. youtube.com | | Heat Transfer | Limited by surface-area-to-volume ratio, risk of hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov | | Mixing | Often inefficient, leading to concentration gradients. | Rapid and efficient mixing, enhancing reaction rate and selectivity. nih.gov | | Reaction Time | Minutes to many hours. | Seconds to minutes (controlled by flow rate and reactor length). rsc.org | | Optimization | Time-consuming, one experiment at a time. | Rapid optimization via automated sequential experiments. pharmaron.com |

Future work will likely focus on developing dedicated flow modules for perfluoroacylation, potentially incorporating packed-bed catalysts or scavengers to streamline the synthesis and purification of products derived from perfluorohexanoyl bromide.

Exploration of Bio-Inspired Catalysis for Perfluoroacylation

Bio-inspired catalysis, which seeks to mimic the high efficiency and selectivity of natural enzymes, presents a frontier for the application of perfluorohexanoyl bromide. ornl.gov The goal is to develop catalytic systems that can perform perfluoroacylation under mild, aqueous conditions with high chemo-, regio-, and stereoselectivity—a feat that is challenging to achieve with traditional chemical methods. nih.govuni-graz.at

Research Findings: While no natural enzyme is known to specifically utilize perfluorohexanoyl bromide, research into enzymatic C-F bond cleavage and the synthesis of fluorinated compounds is a rapidly growing field. nih.govnih.gov Enzymes such as hydrolases, lipases, and transaminases are being engineered to accept unnatural substrates and catalyze novel transformations. nih.goveuropa.eu For example, lipases could potentially be engineered to catalyze the esterification of alcohols with perfluorohexanoyl bromide in organic solvents. The true challenge and opportunity lie in creating an enzyme, or "fluoroacylase," capable of transferring the perfluorohexanoyl group to a specific site on a complex molecule, such as a peptide or a natural product. rsc.org This would involve overcoming the inherent reactivity of the acyl bromide in an aqueous enzymatic environment and redesigning the enzyme's active site to accommodate the bulky and electronically unique fluorinated chain. Success in this area would pave the way for the site-specific modification of biologics to enhance their stability and therapeutic properties.

The development of such biocatalysts remains a long-term goal, requiring significant advances in protein engineering and computational enzyme design.

Development of Next-Generation Fluorinated Materials

Perfluorohexanoyl bromide is a key precursor for creating advanced fluorinated materials with tailored surface properties. The incorporation of the perfluorohexyl (–C6F13) moiety can impart exceptional water and oil repellency, low surface energy, and high thermal and chemical stability. nih.govrsc.org

Research Findings: Fluoropolymers are critical in numerous high-tech applications. nih.gov Perfluorohexanoyl bromide can be used to functionalize existing polymers or to synthesize new monomers for polymerization. For example, reacting perfluorohexanoyl bromide with hydroxyl- or amine-functionalized monomers (e.g., acrylates or styrenes) produces fluorinated monomers that can be polymerized to create materials for specialized coatings, low-friction surfaces, and advanced textiles. Research has demonstrated the synthesis of fluorinated polyethylene (B3416737) through the copolymerization of ethylene (B1197577) with semifluorinated acrylates, resulting in polymers with significantly lower surface energy. rsc.org Similarly, perfluoroacyl compounds can be used to modify the surfaces of inorganic materials like silica (B1680970) or metal oxides, creating highly hydrophobic and oleophobic composite materials for applications in self-cleaning surfaces and microfluidics.

The table below outlines potential next-generation materials that could be developed using perfluorohexanoyl bromide and the key properties the perfluorohexyl group would impart.

Table 2: Potential Fluorinated Materials from Perfluorohexanoyl Bromide

| Material Class | Method of Incorporation | Key Properties Conferred by Perfluorohexyl Group | Potential Applications |

|---|---|---|---|

| Fluorinated Polyacrylates/Polymethacrylates | Synthesis of a perfluorohexanoyl-functionalized acrylate (B77674)/methacrylate monomer followed by polymerization. mdpi.com | Low refractive index, low surface energy, hydrophobicity, oleophobicity. | Anti-reflective coatings, optical waveguides, protective coatings for electronics. mdpi.com |

| Fluorinated Polyesters/Polyamides | Use as a co-monomer or end-capping agent in polycondensation reactions. | Enhanced thermal stability, chemical resistance, low moisture uptake. | High-performance fabrics, chemically resistant membranes, advanced composites. |

| Surface-Modified Silica/Titania | Covalent attachment to surface hydroxyl groups. | Superhydrophobicity, superoleophobicity, anti-fouling. | Self-cleaning glass, anti-icing surfaces, separation membranes. |

| Fluorinated Polycarbonates | Incorporation into the polymer backbone using fluorinated diol precursors derived from perfluoroacyl compounds. dtic.mil | Increased thermal stability, optical clarity. | High-durability optical lenses, engineering plastics. |

Future research in this area will focus on creating well-defined polymer architectures, such as block copolymers, to control the nanoscale morphology and amplify the desired material properties.

Addressing Challenges in Selective Functionalization

A primary challenge in using a highly reactive reagent like perfluorohexanoyl bromide is achieving selective functionalization in molecules containing multiple reactive sites. researchgate.netrsc.org The high electrophilicity of the carbonyl carbon in perfluorohexanoyl bromide means it reacts rapidly with a wide range of nucleophiles, such as amines, alcohols, and thiols. Controlling this reactivity to target a specific functional group is a significant synthetic hurdle.

Research Findings: The selective activation and functionalization of C-F bonds, while a major area of fluorine chemistry, is less of a concern for perfluorohexanoyl bromide, where the C-Br bond is the primary site of reactivity. nih.govnih.gov The challenge here is chemoselectivity. For example, in a molecule containing both a primary amine and a primary alcohol, the amine will typically react preferentially due to its higher nucleophilicity. However, achieving selectivity between two similar nucleophiles (e.g., a primary and a secondary amine) requires careful control of reaction conditions. Research into transition-metal-free selective C-F bond functionalization highlights the importance of reaction parameters like solvent and additives in directing reactivity. springernature.com These principles can be extended to controlling the reactivity of perfluorohexanoyl bromide.

Strategies to address this challenge include:

Use of Protecting Groups: A classic but effective method where more reactive functional groups are temporarily blocked.

Kinetic Control: Running the reaction at low temperatures can often enhance selectivity, favoring the most kinetically accessible pathway.

Catalyst-Directed Functionalization: Employing catalysts that can selectively activate a specific functional group towards acylation.

Solvent Effects: The choice of solvent can modulate the nucleophilicity of functional groups and influence reaction outcomes. springernature.com

The table below summarizes the general reactivity of common nucleophiles with acyl bromides and the associated selectivity challenges.

Table 3: Reactivity of Nucleophiles and Selectivity Challenges

| Nucleophilic Group | General Reactivity with Acyl Bromide | Challenge in Selective Functionalization |

|---|---|---|

| Primary Amine (R-NH2) | Very High | Differentiating between multiple amine groups (e.g., primary vs. secondary) in the same molecule. |

| Secondary Amine (R2-NH) | High | Competing reactions with other nucleophiles like alcohols or thiols. |

| Thiol (R-SH) | High | Thioester formation can compete with amidation or esterification. |

| Primary Alcohol (R-OH) | Moderate | Requires forcing conditions or catalysis if less nucleophilic groups are to be spared. |

| Secondary Alcohol (R2-CHOH) | Moderate to Low | Steric hindrance can be used to achieve selectivity over primary alcohols. |

| Phenol (B47542) (Ar-OH) | Low | Generally requires a base catalyst to deprotonate the phenol for efficient reaction. |

Future research will focus on developing novel catalytic systems and methodologies that enable the precise, site-selective perfluoroacylation of complex substrates, unlocking new possibilities in medicinal chemistry and materials science. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Perfluorohexanoyl bromide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H, C, and F NMR to confirm molecular structure and identify impurities. Chemical shifts and coupling constants should align with theoretical predictions (e.g., H NMR δ 3.5–4.5 ppm for brominated alkyl chains) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns. For example, HRMS (EI) can confirm the molecular ion peak at m/z 443.3 g/mol for related brominated phosphonium compounds .

- Elemental Analysis : Quantify carbon, fluorine, and bromine content to verify stoichiometry .

Q. What safety protocols are critical when handling Perfluorohexanoyl bromide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Brominated compounds can cause severe irritation .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For eye contact, use eyewash stations immediately .

- Storage : Store in airtight, corrosion-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for Perfluorohexanoyl bromide?

- Methodological Answer :

- Systematic Data Review : Cross-reference toxicological profiles (e.g., ATSDR/EPA guidelines) to assess study design, exposure levels, and endpoint measurements. For example, prioritize studies with controlled dosing and validated biomarkers (e.g., liver enzyme alterations) .

- Meta-Analysis : Statistically aggregate data from multiple sources to identify trends. Adjust for variables like solvent choice (e.g., aqueous vs. organic media) that may influence toxicity outcomes .

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on structural analogs (e.g., perfluorohexanoyl fluoride) .

Q. What strategies mitigate instability during exothermic reactions involving Perfluorohexanoyl bromide?

- Methodological Answer :

- Temperature Control : Use jacketed reactors with cooling systems (e.g., glycol chillers) to maintain temperatures below 25°C. This prevents thermal runaway, common in bromination reactions .

- Solvent Optimization : Select solvents with high heat capacity (e.g., dichloromethane) to dissipate heat. Avoid polar aprotic solvents that may accelerate undesired side reactions .

- Incremental Reagent Addition : Add Perfluorohexanoyl bromide dropwise via syringe pumps to control reaction kinetics. Monitor using in-line FTIR to detect intermediates (e.g., acyl bromides) .

Q. How can environmental persistence of Perfluorohexanoyl bromide be assessed in ecotoxicological studies?

- Methodological Answer :

- Half-Life Determination : Conduct hydrolysis studies at varying pH levels (e.g., pH 1–10) to simulate natural water systems. Use LC-MS/MS to quantify degradation products (e.g., perfluorohexanoic acid) .

- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to trace concentrations and measure tissue accumulation via GC-ECD (Gas Chromatography with Electron Capture Detection) .

- Regulatory Benchmarking : Compare results against EPA/ECHA thresholds for perfluoroalkyl substances (PFAS) to classify environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.